molecular formula C8H8ClF2NO B8522349 3-Pyridinemethanol, 6-(chlorodifluoromethyl)-alpha-methyl-

3-Pyridinemethanol, 6-(chlorodifluoromethyl)-alpha-methyl-

Cat. No.: B8522349
M. Wt: 207.60 g/mol
InChI Key: JGRACJXRTYFCRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyridinemethanol, 6-(chlorodifluoromethyl)-alpha-methyl- is a useful research compound. Its molecular formula is C8H8ClF2NO and its molecular weight is 207.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Pyridinemethanol, 6-(chlorodifluoromethyl)-alpha-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyridinemethanol, 6-(chlorodifluoromethyl)-alpha-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H8ClF2NO

Molecular Weight

207.60 g/mol

IUPAC Name

1-[6-[chloro(difluoro)methyl]pyridin-3-yl]ethanol

InChI

InChI=1S/C8H8ClF2NO/c1-5(13)6-2-3-7(12-4-6)8(9,10)11/h2-5,13H,1H3

InChI Key

JGRACJXRTYFCRM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)C(F)(F)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-{6-[chloro(difluoro)methyl]pyridin-3-yl}ethanone (B) (0.85 g, 4.14 mmol) in MeOH (10 mL) at 0° C. was added NaBH4 (0.16 g, 4.14 mmol). The mixture was stirred for 30 min and 2 M HCl aqueous solution was added until pH reached 7. Solvent was removed under reduced pressure and the remaining mixture was extracted with CH2Cl2 (2×50 mL). The combined organic layer was dried over anhydrous Na2SO4, filtered, concentrated, and dried in vacuo to give 0.798 g of analytically pure 1-{6-[chloro(difluoro)methyl]-pyridin-3-yl}ethanol (C) on GC-MS as a light yellow oil in 93% yield. GC-MS: mass calcd for C8H6ClF2NO [M]+ 207. Found 207.
Quantity
0.85 g
Type
reactant
Reaction Step One
Name
Quantity
0.16 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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